![molecular formula C12H24N2O3 B13060616 tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B13060616.png)
tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes a piperidine ring substituted with a hydroxy group and a methyl group, and a tert-butyl carbamate moiety
Métodos De Preparación
The synthesis of tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate typically involves several steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and other advanced techniques to increase the overall efficiency and reduce the cost of production .
Análisis De Reacciones Químicas
tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can introduce different functional groups into the molecule, further diversifying its chemical properties .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it can be used to study the effects of specific functional groups on biological activity.
In industry, tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate is used in the production of various chemicals and materials. Its unique structure makes it a valuable building block for the synthesis of a wide range of products .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate involves its interaction with specific molecular targets. The hydroxy and methyl groups on the piperidine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl carbamate group can also play a role in stabilizing the molecule and enhancing its binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate include tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate and tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate . These compounds share similar structural features but differ in the specific substituents on the piperidine or pyrrolidine ring. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(4)5-6-13-7-9(12)15/h9,13,15H,5-8H2,1-4H3,(H,14,16)/t9-,12-/m0/s1 |
Clave InChI |
OPTIBJJXZAOPNL-CABZTGNLSA-N |
SMILES isomérico |
C[C@]1(CCNC[C@@H]1O)CNC(=O)OC(C)(C)C |
SMILES canónico |
CC1(CCNCC1O)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13060538.png)
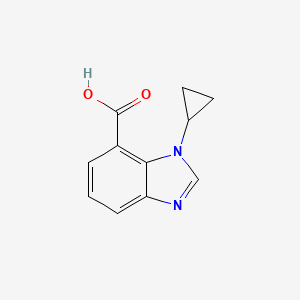
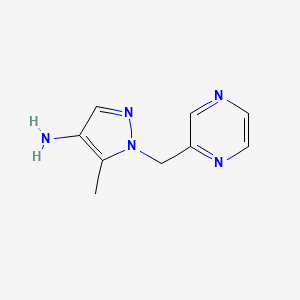
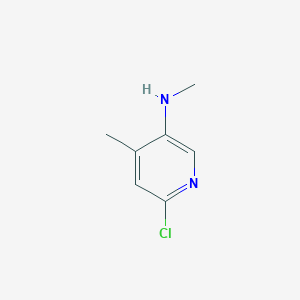
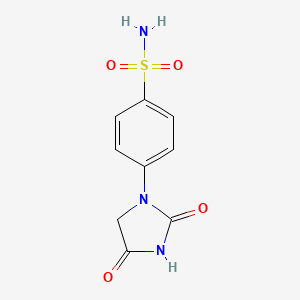
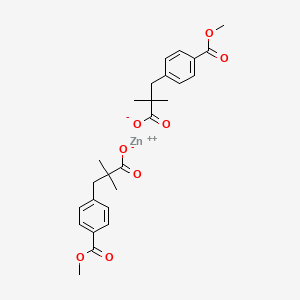
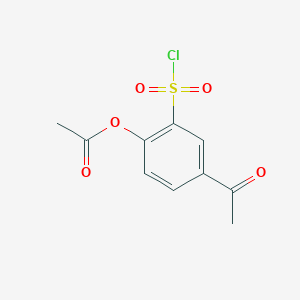
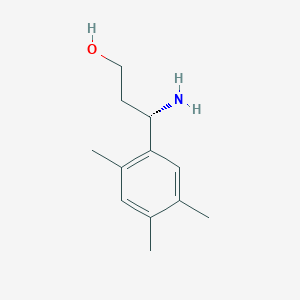
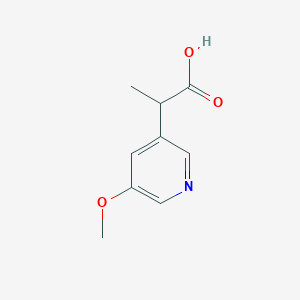
![4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B13060591.png)
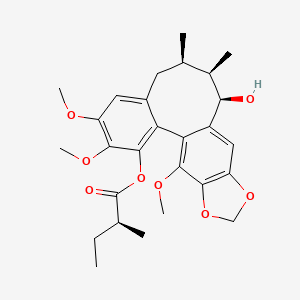
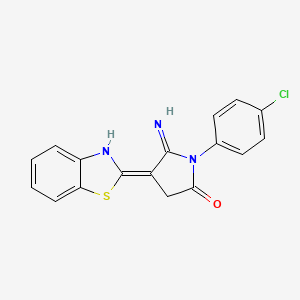

![(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13060614.png)
